REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=O.[CH2:13](N(CC)CC)C.ClC(OC)=O>C(Cl)Cl>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([O:12][CH3:13])=[O:11])#[N:6]
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
244 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
163 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to <5° in an ice bath
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
did not exceed 5°
|
Type
|
ADDITION
|
Details
|
As the addition
|
Type
|
CUSTOM
|
Details
|
triethylamine hydrochloride precipitated
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Triethylamine hydrochloride was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the methylene chloride evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (2 l)
|
Type
|
WASH
|
Details
|
this ether solution washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Reaction Time |
16 (± 4) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |